1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
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Overview
Description
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7, and an ethanone group at position 6
Preparation Methods
The synthesis of 1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one can be achieved through several routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the cyclization of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization steps . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment. It has demonstrated significant cytotoxic activities against various cancer cell lines.
Antimicrobial Activity: Complexes of this compound with cobalt have exhibited good antimicrobial activity against various bacterial strains.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form complexes with metal ions also contributes to its antimicrobial activity by disrupting microbial cell functions .
Comparison with Similar Compounds
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one can be compared with other triazolopyrimidine derivatives, such as:
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but lacks the ethanone group.
5,7-Diethyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains ethyl groups instead of methyl groups.
7-Isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains an isobutyl group at position 7.
Properties
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-8(7(3)14)6(2)13-9(12-5)10-4-11-13/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXIRWCJPZRNJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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